Silane, trimethyl(3-phenyl-1-propynyl)-
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Description
“Silane, trimethyl(3-phenyl-1-propynyl)-” is an organosilicon compound . It has a molecular formula of C12H16Si and a molecular weight of 188.341 Da . It is also known by other names such as (Trimethylsilyl)phenylacetylene, Phenyl(trimethylsilyl)acetylene, Phenylethynyltrimethylsilane, and Trimethyl(phenylethynyl)silane .
Molecular Structure Analysis
The molecular structure of “Silane, trimethyl(3-phenyl-1-propynyl)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Scientific Research Applications
UV Laser-Induced Gas-Phase Polymerization
Research led by Pola and Morita (1997) demonstrated the unique application of trimethyl(2-propynyloxy)silane in the UV laser-induced gas-phase polymerization process. This process is dominated by polymerization at the triple bond, resulting in the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon films. This represents a novel method for synthesizing polytrialkylsiloxy-substituted macromolecules, highlighting the material's potential in chemical vapor deposition (CVD) techniques for polymer film formation (Pola & Morita, 1997).
Modular Synthesis of Functionalized Benzosiloles
Ilies et al. (2008) utilized a derivative of trimethyl(phenyl)silane in a tin-mediated cyclization process to synthesize 3-stannylbenzosilole, which could be further functionalized to produce 2,3-disubstituted benzosiloles. These compounds are promising electronic materials due to their high electron drift mobility, indicating potential applications in organic light-emitting devices and organic photovoltaics (Ilies et al., 2008).
Corrosion Protection of Copper
A study by Zucchi et al. (2004) investigated the use of phenyl-trimethoxy-silane and other silanic agents as coatings on copper to prevent corrosion. These coatings significantly hindered the anodic reaction of copper oxidation, demonstrating the effectiveness of silane derivatives in protecting metal surfaces from corrosion, especially in harsh conditions like those found in 0.6 M NaCl solutions (Zucchi et al., 2004).
Surface Modification for Composite Reinforcement
Wang et al. (2016) explored the surface modification of poly-(p-phenylene terephthalamide) (PPTA) pulps with a silane containing isocyanate groups for silicone composites reinforcement. This modification improved the mechanical properties of the composites, indicating the potential of silane derivatives in enhancing the performance of composite materials (Wang et al., 2016).
Synthesis and Characterization for CVD Processes
Ermakova et al. (2015) detailed the synthesis and purification of trimethyl(phenyl)silane for use as a precursor in CVD processes to deposit dielectric films of hydrogenated silicon carbide. This work underlines the importance of trimethyl(phenyl)silane derivatives in advanced materials processing and semiconductor industry applications (Ermakova et al., 2015).
Properties
IUPAC Name |
trimethyl(3-phenylprop-1-ynyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXECUKKKCCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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